molecular formula C24H34N2O B14603217 (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene CAS No. 60692-75-3

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene

Cat. No.: B14603217
CAS No.: 60692-75-3
M. Wt: 366.5 g/mol
InChI Key: JUHCPWAXKWDRFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings. This particular compound is notable for its heptyloxy and 2-methylbutyl substituents on the phenyl rings, which can influence its physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene typically involves the following steps:

    Diazotization: Aniline derivatives are first converted to diazonium salts using nitrous acid.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.

For this specific compound, the starting materials would be 4-(heptyloxy)aniline and 4-(2-methylbutyl)aniline. The reaction conditions often involve acidic or basic environments to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of azobenzenes, including this compound, typically employs large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the diazene group can yield hydrazine derivatives.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted azobenzenes depending on the reagents used.

Scientific Research Applications

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene has several applications in scientific research:

    Chemistry: Used as a model compound to study the photochemical and thermal isomerization of azobenzenes.

    Biology: Investigated for its potential as a photoswitchable molecule in biological systems.

    Medicine: Explored for its use in drug delivery systems where light-induced isomerization can trigger the release of therapeutic agents.

    Industry: Utilized in the development of photoresponsive materials and dyes.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene primarily involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its E (trans) and Z (cis) isomers. This property is exploited in various applications, such as molecular switches and light-responsive materials. The molecular targets and pathways involved include interactions with light-sensitive receptors and changes in molecular conformation that affect its binding properties.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with no substituents on the phenyl rings.

    Disperse Orange 3: An azobenzene derivative used as a dye.

    4,4’-Dihydroxyazobenzene: An azobenzene with hydroxyl groups on the phenyl rings.

Uniqueness

(E)-1-[4-(Heptyloxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene is unique due to its specific substituents, which can influence its solubility, photochemical properties, and interactions with other molecules. These characteristics make it particularly useful in applications requiring precise control over molecular behavior.

Properties

CAS No.

60692-75-3

Molecular Formula

C24H34N2O

Molecular Weight

366.5 g/mol

IUPAC Name

(4-heptoxyphenyl)-[4-(2-methylbutyl)phenyl]diazene

InChI

InChI=1S/C24H34N2O/c1-4-6-7-8-9-18-27-24-16-14-23(15-17-24)26-25-22-12-10-21(11-13-22)19-20(3)5-2/h10-17,20H,4-9,18-19H2,1-3H3

InChI Key

JUHCPWAXKWDRFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.